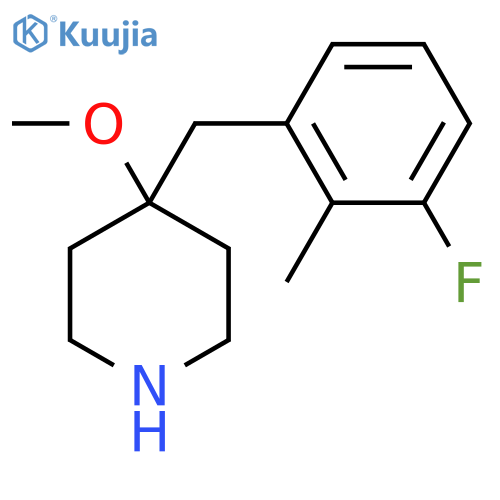Cas no 2228682-83-3 (4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)

2228682-83-3 structure
商品名:4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine
4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine
- EN300-1798401
- 2228682-83-3
- 4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine
-
- インチ: 1S/C14H20FNO/c1-11-12(4-3-5-13(11)15)10-14(17-2)6-8-16-9-7-14/h3-5,16H,6-10H2,1-2H3
- InChIKey: BQLQJGVKELBBHY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C)CC1(CCNCC1)OC
計算された属性
- せいみつぶんしりょう: 237.15289242g/mol
- どういたいしつりょう: 237.15289242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798401-0.25g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1798401-0.1g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1798401-0.5g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1798401-1g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1798401-10g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1798401-0.05g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1798401-5.0g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1798401-10.0g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1798401-2.5g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1798401-1.0g |
4-[(3-fluoro-2-methylphenyl)methyl]-4-methoxypiperidine |
2228682-83-3 | 1g |
$986.0 | 2023-06-03 |
4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
2228682-83-3 (4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
